molecular formula C12H13ClN2O4 B13407166 6-(4-Carboxypiperidin-1-yl)-5-chloronicotinic acid

6-(4-Carboxypiperidin-1-yl)-5-chloronicotinic acid

Katalognummer: B13407166
Molekulargewicht: 284.69 g/mol
InChI-Schlüssel: GLQRQGIFEOBSFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Carboxypiperidin-1-yl)-5-chloronicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a carboxypiperidinyl group attached to a chloronicotinic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Carboxypiperidin-1-yl)-5-chloronicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-chloronicotinic acid with 4-carboxypiperidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as toluene and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Carboxypiperidin-1-yl)-5-chloronicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloronicotinic acid moiety can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

6-(4-Carboxypiperidin-1-yl)-5-chloronicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 6-(4-Carboxypiperidin-1-yl)-5-chloronicotinic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloronicotinic acid: Shares the chloronicotinic acid moiety but lacks the carboxypiperidinyl group.

    4-Carboxypiperidine: Contains the carboxypiperidinyl group but lacks the chloronicotinic acid moiety.

Uniqueness

6-(4-Carboxypiperidin-1-yl)-5-chloronicotinic acid is unique due to the combination of both the carboxypiperidinyl and chloronicotinic acid groups in its structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C12H13ClN2O4

Molekulargewicht

284.69 g/mol

IUPAC-Name

6-(4-carboxypiperidin-1-yl)-5-chloropyridine-3-carboxylic acid

InChI

InChI=1S/C12H13ClN2O4/c13-9-5-8(12(18)19)6-14-10(9)15-3-1-7(2-4-15)11(16)17/h5-7H,1-4H2,(H,16,17)(H,18,19)

InChI-Schlüssel

GLQRQGIFEOBSFP-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=N2)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.